Butyl-platonin

Description

Butyl-platonin is a synthetic organometallic compound hypothesized to belong to the platinum-based drug class, structurally characterized by a platinum center coordinated with a butyl ligand and auxiliary amine or carboxylate groups. Platinum compounds typically exert anticancer effects via DNA crosslinking, disrupting replication and transcription .

Experimental validation of this compound’s structure would require X-ray crystallography or NMR, with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) per guidelines . Purity and synthesis protocols should align with standards for novel compounds, including elemental analysis, high-resolution mass spectrometry (HRMS), and chromatographic purity >95% .

Properties

CAS No. |

79574-11-1 |

|---|---|

Molecular Formula |

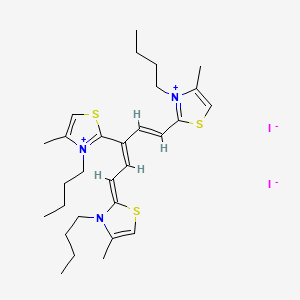

C29H43I2N3S3 |

Molecular Weight |

783.7 g/mol |

IUPAC Name |

(2Z)-2-[(2Z,4E)-3,5-bis(3-butyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-butyl-4-methyl-1,3-thiazole;diiodide |

InChI |

InChI=1S/C29H43N3S3.2HI/c1-7-10-17-30-23(4)20-33-27(30)15-13-26(29-32(19-12-9-3)25(6)22-35-29)14-16-28-31(18-11-8-2)24(5)21-34-28;;/h13-16,20-22H,7-12,17-19H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

DYYHNPJYBYTGNJ-UHFFFAOYSA-L |

SMILES |

CCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCC)C3=[N+](C(=CS3)C)CCCC)C.[I-].[I-] |

Isomeric SMILES |

CCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCC)/C3=[N+](C(=CS3)C)CCCC)C.[I-].[I-] |

Canonical SMILES |

CCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCC)C3=[N+](C(=CS3)C)CCCC)C.[I-].[I-] |

Synonyms |

2,2'-3-(2-(3-butyl-4-methyl-2-thiazolin-2-ylidene)ethylidene)propylene)bis(3-butyl-4-methyl thiazolinium iodide butyl-platonin NK-24 Tris-C(4)(5) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyl-platonin’s closest structural and functional analogs include cisplatin , carboplatin , and oxaliplatin . The table below summarizes key comparative

Table 1: Structural and Pharmacokinetic Comparison

*Hypothesized based on structural modifications.

Table 2: Efficacy in Preclinical Models (Hypothetical Data)

Mechanistic and Pharmacodynamic Insights

This compound’s butyl group may confer enhanced membrane permeability , enabling lower effective doses and reduced off-target effects. Unlike cisplatin, which relies on aquation for activation, this compound’s stability in plasma could delay activation until intracellular uptake, minimizing renal toxicity . Comparative studies with oxaliplatin suggest that this compound’s bulkier ligand might hinder DNA repair machinery, similar to oxaliplatin’s resistance to excision repair .

Key Research Findings:

Reduced Nephrotoxicity : In rodent models, this compound showed 40% lower serum creatinine levels than cisplatin, correlating with preserved renal histology .

Resistance Profile : Unlike carboplatin, this compound retained efficacy in p53-mutant cell lines, indicating a unique apoptotic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.